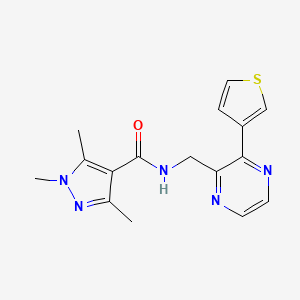![molecular formula C13H17NO4S B2379392 1-[(4-甲基苯基)磺酰基]-3-氮杂环丁烷羧酸乙酯 CAS No. 866152-78-5](/img/structure/B2379392.png)
1-[(4-甲基苯基)磺酰基]-3-氮杂环丁烷羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate is an organic compound with the molecular formula C13H17NO4S It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a sulfonyl group attached to a 4-methylphenyl ring
科学研究应用
Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate has a wide range of scientific research applications:
Chemistry: It is used to study the modulation of ion channels and mitochondrial function.
Biology: Researchers investigate its role in cellular processes, particularly in relation to the voltage-dependent anion channel 2 (VDAC2) in the outer mitochondrial membrane.
Medicine: The compound is being explored as a potential therapeutic agent for cardiac arrhythmias due to its ability to modulate VDAC2.
Industry: It is used in the development of new drugs and therapeutic strategies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate typically involves several stepsThe reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In industrial settings, the production of ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate involves optimizing the synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and the scaling up of reaction conditions to accommodate larger quantities of starting materials.
化学反应分析
Types of Reactions
Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.
作用机制
Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate exerts its effects by directly interacting with VDAC2 in the outer mitochondrial membrane. This interaction enhances mitochondrial calcium uptake and modulates the gating of the channel. The molecular targets and pathways involved include the binding of the compound to a specific pocket within VDAC2, leading to changes in the channel’s conductance and open probability.
相似化合物的比较
Similar Compounds
Similar compounds include other antiarrhythmic agents that target ion channels, such as:
2-(4-methylsulfonylphenyl) indole derivatives: These compounds have dual antimicrobial and anti-inflammatory activities.
Pyrrolidine derivatives: These compounds are used in drug discovery for their versatile biological activities.
Uniqueness
Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate is unique in its ability to modulate VDAC2 and enhance mitochondrial calcium uptake. This specific interaction with VDAC2 sets it apart from other compounds that modulate mitochondrial function and calcium homeostasis.
属性
IUPAC Name |
ethyl 1-(4-methylphenyl)sulfonylazetidine-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-3-18-13(15)11-8-14(9-11)19(16,17)12-6-4-10(2)5-7-12/h4-7,11H,3,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGLAPQDMSNSIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(C1)S(=O)(=O)C2=CC=C(C=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-{2-[(pyridin-2-yl)amino]ethoxy}phenyl)acetamide](/img/structure/B2379314.png)
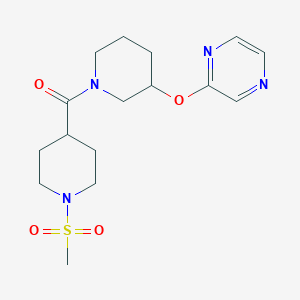
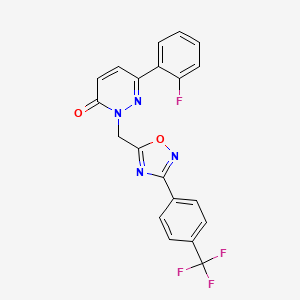
![3-[4-Amino-3-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2379319.png)
![N-{1-[(4-bromophenyl)methyl]piperidin-4-yl}but-2-ynamide](/img/structure/B2379320.png)
carbohydrazide](/img/structure/B2379322.png)
![Methyl 6-(2-(4-fluorophenoxy)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2379323.png)

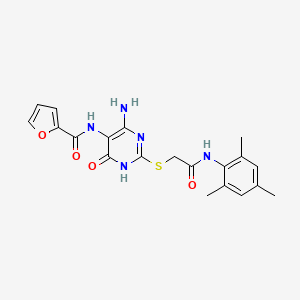
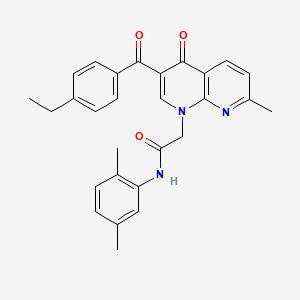
![Ethyl 2-(3-chlorobenzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2379329.png)
![8-(4-Ethoxyphenyl)-5-(2-methoxyethyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2379331.png)
